6-(2-Methoxyphenyl)-4-(trifluoromethyl)pyrimidine
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Overview
Description
6-(2-Methoxyphenyl)-4-(trifluoromethyl)pyrimidine is a chemical compound that features a pyrimidine ring substituted with a 2-methoxyphenyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methoxyphenyl)-4-(trifluoromethyl)pyrimidine typically involves the reaction of 2-methoxyphenyl isocyanate with appropriate pyrimidine precursors under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
6-(2-Methoxyphenyl)-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or other reducing agents.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Ammonia, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce partially or fully reduced pyrimidine derivatives .
Scientific Research Applications
6-(2-Methoxyphenyl)-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(2-Methoxyphenyl)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In biological systems, it may inhibit or activate certain pathways by binding to active sites or altering
Properties
Molecular Formula |
C12H9F3N2O |
---|---|
Molecular Weight |
254.21 g/mol |
IUPAC Name |
4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C12H9F3N2O/c1-18-10-5-3-2-4-8(10)9-6-11(12(13,14)15)17-7-16-9/h2-7H,1H3 |
InChI Key |
FAZJAZPMXDDLPY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=NC=N2)C(F)(F)F |
Origin of Product |
United States |
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